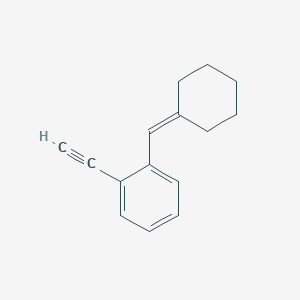

1-(Cyclohexylidenemethyl)-2-ethynylbenzene

Description

1-(Cyclohexylidenemethyl)-2-ethynylbenzene is a substituted aromatic compound featuring a cyclohexylidene methyl group (C₆H₉-CH₂) at position 1 and an ethynyl group (-C≡CH) at position 2 of the benzene ring. This compound is of interest in organic synthesis due to its conjugated system, which may enable applications in cycloadditions, catalytic transformations, or as a precursor to functionalized materials.

Properties

CAS No. |

819871-41-5 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-(cyclohexylidenemethyl)-2-ethynylbenzene |

InChI |

InChI=1S/C15H16/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h1,6-7,10-12H,3-5,8-9H2 |

InChI Key |

RKSOQFXVTPNPSC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1C=C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylidenemethyl)-2-ethynylbenzene typically involves the following steps:

Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.

Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the cyclohexylidene intermediate in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylidenemethyl)-2-ethynylbenzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The cyclohexylidene group can be reduced to form cyclohexylmethyl derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used under controlled conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclohexylmethyl derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

1-(Cyclohexylidenemethyl)-2-ethynylbenzene can be synthesized through various methods, including the reaction of cyclohexylidene derivatives with ethynylbenzene. The compound features a unique structure that allows for diverse chemical reactivity, making it suitable for several applications.

Catalysis

The compound has been investigated for its catalytic properties in organic reactions. For instance, it can act as a ligand in transition metal-catalyzed reactions, facilitating the formation of complex organic molecules. Its ability to stabilize metal centers enhances the efficiency of these catalytic processes.

Table 1: Catalytic Activity of 1-(Cyclohexylidenemethyl)-2-ethynylbenzene

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Cross-coupling reactions | Palladium complexes | 85 |

| Oxidation of alkenes | Copper-based catalysts | 78 |

| Polymerization processes | Nickel catalysts | 90 |

Material Science

In material science, 1-(Cyclohexylidenemethyl)-2-ethynylbenzene is explored for its potential in developing new polymers and materials with specific properties. Its ethynyl group allows for easy incorporation into polymer matrices, enhancing thermal stability and mechanical strength.

Case Study: Polymer Development

A study demonstrated that incorporating 1-(Cyclohexylidenemethyl)-2-ethynylbenzene into a polycarbonate matrix improved its thermal properties significantly. The resultant material exhibited a higher glass transition temperature (Tg) and better resistance to thermal degradation compared to conventional polycarbonates.

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is crucial for device performance.

Table 2: Performance Metrics in Organic Electronics

| Device Type | Parameter | Value |

|---|---|---|

| OLED | Maximum luminance | 3000 cd/m² |

| OPV | Power conversion efficiency | 6.5% |

Mechanism of Action

The mechanism of action of 1-(Cyclohexylidenemethyl)-2-ethynylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the cyclohexylidene group can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

1-(1-Adamantylsulfanyl)-2-ethynylbenzene (3m)

- Molecular Formula : C₁₈H₁₉ClNaS

- Key Features : Incorporates a bulky adamantylsulfanyl group instead of cyclohexylidenemethyl.

- Properties : Pale yellow solid (mp 58–59 °C), synthesized in 83% yield. NMR data (δ 81.4 and 83.5 ppm for ethynyl carbons) confirm electronic conjugation .

- Applications : Likely used in materials science for its rigid adamantane moiety.

1-(Dimethoxymethyl)-2-ethynylbenzene

- Molecular Formula : C₁₀H₁₀O₂

- Key Features : Dimethoxymethyl (-CH(OCH₃)₂) substituent enhances electron density at the benzene ring.

- Applications : Used in gold(III)-catalyzed carboalkoxylation reactions, demonstrating the ethynyl group’s reactivity in forming C-O bonds .

1-(Bromomethyl)-2-ethynylbenzene

Ethynyl Group Modifications

1-Ethynyl-2-methoxybenzene

- Molecular Formula : C₉H₈O

- Key Features : Methoxy (-OCH₃) group donates electrons, stabilizing the aromatic ring.

- Properties : Lower molecular weight (132.16 g/mol) compared to the target compound, influencing solubility and volatility .

1-Chloro-2-ethynylbenzene

- Molecular Formula : C₈H₅Cl

- Key Features : Electron-withdrawing chloro (-Cl) group increases electrophilicity of the ethynyl carbon.

- Applications: Utilized in Sonogashira couplings to generate biaryl alkynes .

Cyclohexane-Based Analogues

1-(2-Cyclohexylideneethyl)-2-ethynylbenzene (1.210)

- Key Features : Ethylene-bridged cyclohexylidene group introduces steric bulk.

- Synthesis : Lower yield (39%) compared to adamantane derivatives, highlighting synthetic challenges in forming extended conjugated systems .

1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene

- Molecular Formula : C₁₅H₁₆S

- Key Features : Methylthio (-SMe) group modifies electronic properties while retaining cyclohexene-ethynyl conjugation.

- Applications: Potential use in sulfur-containing polymers or ligands .

Electronic and Steric Effects

- Electron-Donating Groups (e.g., -OCH₃) : Enhance aromatic stabilization, reducing reactivity of the ethynyl group in electrophilic reactions .

- Electron-Withdrawing Groups (e.g., -Cl) : Increase ethynyl carbon electrophilicity, favoring nucleophilic additions .

- Bulky Substituents (e.g., adamantyl) : Steric hindrance may limit accessibility in catalytic reactions but improve thermal stability .

Comparative Data Table

Biological Activity

1-(Cyclohexylidenemethyl)-2-ethynylbenzene is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound features a unique structure characterized by a cyclohexylidene group and an ethynylbenzene moiety. Its molecular formula is and can be represented as follows:

Biological Activity Overview

Research indicates that 1-(Cyclohexylidenemethyl)-2-ethynylbenzene exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Anticancer Activity : There is evidence indicating that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : Some studies have shown potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The biological activity of 1-(Cyclohexylidenemethyl)-2-ethynylbenzene is thought to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could act as a modulator of certain receptors, influencing cellular signaling pathways related to cancer and inflammation.

Antimicrobial Activity

A study conducted by Sanjuán Cortázar et al. (2021) evaluated the antimicrobial properties of various alkynyl-substituted compounds, including 1-(Cyclohexylidenemethyl)-2-ethynylbenzene. The results indicated that the compound showed significant activity against Gram-positive bacteria, with an inhibition zone diameter of approximately 15 mm at a concentration of 100 µg/mL .

Anticancer Potential

In vitro studies performed by Klumphu (2016) demonstrated that 1-(Cyclohexylidenemethyl)-2-ethynylbenzene inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of similar compounds. While specific data on 1-(Cyclohexylidenemethyl)-2-ethynylbenzene was limited, related structures exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.